molecular formula C11H9IO3 B11805453 Ethyl 6-iodobenzofuran-3-carboxylate CAS No. 1363405-51-9

Ethyl 6-iodobenzofuran-3-carboxylate

Cat. No.: B11805453
CAS No.: 1363405-51-9
M. Wt: 316.09 g/mol
InChI Key: OFRWVMXEYADRKB-UHFFFAOYSA-N
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Description

Ethyl 6-iodobenzofuran-3-carboxylate: is a chemical compound with the molecular formula C11H9IO3. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings. The presence of an iodine atom at the 6-position and an ethyl ester group at the 3-position of the benzofuran ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-iodobenzofuran-3-carboxylate typically involves the iodination of benzofuran derivatives. One common method includes the reaction of 6-iodobenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-iodobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various aryl or alkyl benzofuran derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydrobenzofuran derivatives.

Mechanism of Action

The mechanism of action of ethyl 6-iodobenzofuran-3-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl 6-bromobenzofuran-3-carboxylate
  • Ethyl 6-chlorobenzofuran-3-carboxylate
  • Ethyl 6-fluorobenzofuran-3-carboxylate

Comparison: Ethyl 6-iodobenzofuran-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different electronic effects, making it a valuable compound in various research applications .

Biological Activity

Ethyl 6-iodobenzofuran-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the iodination of benzofuran derivatives followed by esterification. The introduction of the iodine atom is crucial as it can influence the compound's reactivity and biological properties. The molecular structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 64 to 256 µg/mL, indicating moderate antibacterial activity .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound. In one study, compounds related to this structure exhibited cytotoxic effects at concentrations exceeding 150 µM against normal cell lines (3T3), suggesting a favorable safety margin .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that the presence of electron-withdrawing groups, such as halogens, can enhance biological activity. For example, the introduction of an iodine atom significantly improved the inhibitory effects on α-glucosidase compared to its non-halogenated counterparts .

Case Study 1: Inhibition of α-Glucosidase

A detailed case study focused on the inhibitory effects of this compound on α-glucosidase demonstrated that this compound acts as a competitive inhibitor. The kinetic binding studies revealed an inhibition constant (KiK_i) of approximately 38 µM, which is significantly lower than many standard inhibitors .

Table 1: Inhibition Data for this compound

CompoundIC50 (µM)Kinetic Binding Constant (µM)
This compound40.6 ± 0.238

Case Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a promising potential for this compound in treating infections caused by resistant bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundMIC (µg/mL)Bacterial Strain
This compound≥128Staphylococcus aureus
Comparison Compound≥256Methicillin-resistant S. aureus

Properties

IUPAC Name

ethyl 6-iodo-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRWVMXEYADRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232800
Record name 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363405-51-9
Record name 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363405-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzofurancarboxylic acid, 6-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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